Methyl (S)-3-amino-3-(3-iodophenyl)propanoate hydrochloride
Description
Methyl (S)-3-amino-3-(3-iodophenyl)propanoate hydrochloride is a chiral amino acid ester derivative featuring a 3-iodophenyl substituent at the β-position of the propanoate backbone. This compound is synthesized via esterification of the corresponding (S)-configured amino acid, as inferred from analogous synthetic routes for related compounds (e.g., tryptophan derivatives in ). The iodine atom on the phenyl ring introduces significant steric bulk and electronic effects, making it distinct from halogenated or substituted phenyl analogs. Its molecular formula is C₁₀H₁₁ClINO₂ (derived from catalog entries in –5), and it is commonly used in pharmaceutical research as a building block for chiral ligands or bioactive molecules .
Properties
IUPAC Name |
methyl (3S)-3-amino-3-(3-iodophenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2.ClH/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOGUHZZNPBQDK-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)I)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC(=CC=C1)I)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-amino-3-(3-iodophenyl)propanoate hydrochloride typically involves the esterification of the corresponding amino acid derivative. One common method includes the reaction of (S)-3-amino-3-(3-iodophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-3-amino-3-(3-iodophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The compound can be reduced to remove the iodine atom, forming a deiodinated product.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium hydroxide.
Major Products Formed
Oxidation: Iodate derivatives.
Reduction: Deiodinated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (S)-3-amino-3-(3-iodophenyl)propanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for radiolabeled compounds used in imaging.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (S)-3-amino-3-(3-iodophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or other biological molecules. Additionally, the amino and ester functional groups can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in the Phenyl Substituent
The primary structural distinction among analogs lies in the substituents on the phenyl ring. Key examples include:
Table 1 : Substituent-driven structural variations and their implications.
Physicochemical Properties
Optical Activity and Chirality
Chirality is a critical factor in biological activity. For example:
- The (S)-configuration of Methyl (S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride () ensures enantioselective interactions in drug-receptor binding.
- reports an optical rotation of [α]D²⁰ = -13.4 for a related imidazole-containing analog, highlighting the sensitivity of chiral centers to structural modifications.
Solubility and Stability
Case Study: Comparison of Halogenated Derivatives
Table 2 : Halogen-specific trends in physicochemical and functional properties.
Biological Activity
Methyl (S)-3-amino-3-(3-iodophenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
This compound features:
- Amino Group : Contributes to hydrogen bonding with biological targets.
- Iodophenyl Moiety : Enhances lipophilicity and potential for halogen bonding, influencing interactions with proteins and enzymes.
- Methyl Ester : Can participate in various chemical reactions, making it a versatile building block in organic synthesis.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Halogen Bonding : The iodine atom enhances the binding affinity to proteins, potentially modulating their activity.
- Enzyme Interaction : The amino group can form hydrogen bonds, affecting enzyme-substrate interactions, which is crucial for its pharmacological effects.
Pharmacological Applications
Research indicates that this compound has potential applications in several areas:
In Vitro Studies
Several studies have explored the biological effects of this compound:
- AChE Inhibition : In a comparative study, related compounds exhibited varying degrees of AChE inhibition, indicating that modifications to the structure can significantly impact biological activity. For example, compounds with similar iodophenyl substitutions demonstrated IC50 values ranging from 0.22 μM to 0.42 μM against AChE .
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| Compound 1 | 0.22 | AChE |
| Compound 2 | 0.42 | AChE |
| Methyl (S)-3-amino-3-(3-iodophenyl)propanoate | TBD | TBD |
Mechanistic Insights
Molecular docking studies have provided insights into how Methyl (S)-3-amino-3-(3-iodophenyl)propanoate interacts with target proteins. These studies reveal stable binding within active sites, suggesting that the compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways .
Q & A
Q. How can this compound be optimized for blood-brain barrier (BBB) penetration in CNS drug development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
